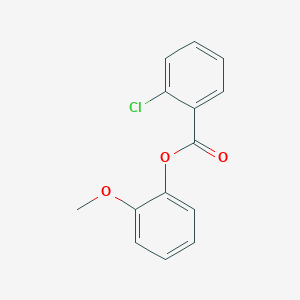
4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene carboxylic acids. It has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thiol group. The compound has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid have been studied extensively. It has been shown to exhibit potent antifungal activity against various fungal strains. The compound has also been investigated for its potential as an anticancer agent and has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid in lab experiments include its ease of synthesis, high purity, and excellent electronic properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
The future directions for research on 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid include the development of new synthetic methods for the compound and the investigation of its potential as a building block for the synthesis of new bioactive compounds. The compound's potential as an organic electronic material should also be further explored. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential toxicity.
Conclusion:
In conclusion, 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound has been studied extensively for its potential as a building block for the synthesis of bioactive compounds and as an organic electronic material. Further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid involves the reaction of 3-(methylsulfanyl)thiophene-2-carboxylic acid with bromine in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and yields the desired product in good yield.
Applications De Recherche Scientifique
The scientific research application of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is vast. It has been studied for its potential use as a building block for the synthesis of various bioactive compounds such as antifungal, antibacterial, and anticancer agents. The compound has also been investigated for its potential use in the development of organic electronic devices due to its excellent electronic properties.
Propriétés
IUPAC Name |
4-bromo-3-methylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S2/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJZTRTDQGDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230834 | |
| Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887585-86-6 | |
| Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)





![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)